molecular formula C8H16N4O4 B12651138 N-Acetyl-gamma-hydroxyarginine CAS No. 74346-03-5

N-Acetyl-gamma-hydroxyarginine

Cat. No.: B12651138
CAS No.: 74346-03-5
M. Wt: 232.24 g/mol
InChI Key: JNUHPPCBTSKORP-UHFFFAOYSA-N
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Description

Contextualization within Modified Amino Acid Metabolism

The modification of amino acids through processes like acetylation and hydroxylation is a widespread biological strategy to expand the functional repertoire of the standard 20 amino acids. N-acetylation, the attachment of an acetyl group, can alter a molecule's polarity, solubility, and its ability to interact with enzymes and receptors ontosight.ai. The presence of N-acetylated amino acids has been documented in various organisms and is involved in diverse metabolic pathways nih.govresearchtrends.net. For instance, N-acetylglutamate is a crucial allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, a key enzyme in the urea (B33335) cycle nih.gov.

The biosynthesis of N-acetylated amino acids can occur through the action of N-acetyltransferases, which utilize acetyl-CoA to transfer the acetyl group to the amino acid nih.gov. While specific transferases for many amino acids are known, the precise enzyme responsible for the N-acetylation of gamma-hydroxyarginine has not been definitively identified in the scientific literature. It is, however, understood that the synthesis of N-Acetyl-gamma-hydroxyarginine typically involves the acetylation of its precursor, gamma-hydroxyarginine evitachem.com. The formation of N-acetylated amino acid conjugates can also occur non-enzymatically under certain physiological conditions mdpi.com.

Significance as an Arginine Derivative

As a derivative of arginine, this compound is intrinsically linked to the extensive metabolic network of its parent amino acid. Arginine is a versatile amino acid that serves as a precursor for the synthesis of not only proteins but also nitric oxide, urea, polyamines, proline, glutamate (B1630785), and creatine (B1669601) nih.govresearchgate.net. The metabolism of arginine is tightly regulated and plays a critical role in numerous physiological processes, including vascular function, immune response, and cell proliferation nih.gov.

This compound, identified as α-N-Acetyl-γ-hydroxy-L-arginine (Ac-OH-Arg), was first isolated and identified in the human placenta. This discovery underscores its potential importance in the unique biochemical environment of placental tissue nih.govnih.gov. The modification of gamma-hydroxyarginine through N-acetylation likely modulates its biological activity, distinguishing its roles from those of arginine and other arginine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-5-(diaminomethylideneamino)-4-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O4/c1-4(13)12-6(7(15)16)2-5(14)3-11-8(9)10/h5-6,14H,2-3H2,1H3,(H,12,13)(H,15,16)(H4,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUHPPCBTSKORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(CN=C(N)N)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74346-03-5
Record name N-Acetyl-gamma-hydroxyarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074346035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Metabolic Roles and Biological Functions of N Acetyl Gamma Hydroxyarginine

Interplay with Arginine Metabolic Cycles

While direct participation of N-Acetyl-gamma-hydroxyarginine in the urea (B33335) cycle is not established, its core structure, arginine, is central to this vital metabolic pathway. The urea cycle is the primary mechanism in mammals for detoxifying ammonia, a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. wikipedia.orgnih.gov

The cycle's regulation is intricately linked to arginine concentrations. Arginine serves as an allosteric activator for the enzyme N-acetylglutamate synthase (NAGS). wikipedia.orgupr.eduditki.com NAGS synthesizes N-acetylglutamate, which is an essential activator for carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS I), the rate-limiting enzyme of the urea cycle. nih.govupr.eduditki.com Therefore, an increase in arginine signals a high level of amino acids, stimulating the urea cycle to process the excess nitrogen. wikipedia.orgditki.com

As a modified arginine derivative, this compound exists within a metabolic context dominated by arginine's role in ammonia detoxification. Any potential influence would be indirect, possibly through competition for enzymes that metabolize arginine or by affecting cellular arginine pools. However, specific research detailing these interactions is currently lacking. The key intermediates of the urea cycle, ornithine and citrulline, are themselves non-proteinogenic amino acids, highlighting the cycle's role in utilizing and processing various amino acid forms. cultivatorphytolab.com

Arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. news-medical.netyoutube.com The conversion of L-arginine to NO and L-citrulline is catalyzed by the enzyme family of nitric oxide synthases (NOS). youtube.comresearchgate.net

This process occurs in two distinct steps, with a hydroxylated arginine intermediate being central to the reaction. The first step involves the NOS-catalyzed oxygenation of L-arginine to form N-hydroxyarginine (specifically N(G)-hydroxy-L-arginine). researchgate.netnih.gov This intermediate remains bound to the enzyme and is subsequently oxidized in a second step to produce nitric oxide and citrulline. researchgate.netnih.gov

It has been proposed that an alternative pathway may exist where N-hydroxyarginine is converted to NO by the action of superoxide ions, though the primary pathway is enzymatic via NOS. nih.gov Given that N-hydroxyarginine is a key intermediate, it is plausible that related modified compounds like this compound could interact with NOS enzymes, potentially as substrates or inhibitors, thereby influencing the regulation of NO production. However, specific studies on this compound's role in this pathway have not been reported.

Functions as a Non-Proteinogenic Amino Acid (NPAA) in Biological Systems

This compound is classified as a non-proteinogenic amino acid (NPAA). Unlike the 20-22 standard proteinogenic amino acids, NPAAs are not encoded by the universal genetic code for incorporation into proteins during translation. omicsonline.orgwikipedia.org These amino acids, of which over 140 are known to occur naturally, often arise from post-translational modifications of proteinogenic amino acids or are synthesized as intermediates in metabolic pathways. omicsonline.orgwikipedia.org

NPAAs serve a vast array of biological functions:

Metabolic Intermediates: As seen with ornithine and citrulline in the urea cycle. cultivatorphytolab.com

Signaling Molecules: For example, gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter. cultivatorphytolab.comomicsonline.org

Defense Compounds: Some plants produce NPAAs like canavanine, an arginine analogue, as a defense mechanism against herbivores. cultivatorphytolab.com

Structural Components: They are often found as building blocks in secondary metabolites and natural products, such as peptide antibiotics. taylorandfrancis.com

The structural modifications of this compound—the hydroxylation at the gamma carbon and acetylation at the nitrogen—confer unique chemical properties that distinguish it from standard arginine, allowing it to participate in these specialized biological roles, particularly as a constituent of complex natural products.

Incorporation into Natural Products and Secondary Metabolites

Modified arginine residues, specifically various forms of hydroxyarginine, are key structural components of several complex peptide natural products synthesized by microorganisms.

Pentaminomycins: This family of cyclic pentapeptides, isolated from Streptomyces species, is characterized by the presence of N⁵-hydroxyarginine. nih.govchemrxiv.orgacs.orgacs.orgnih.gov The specific amino acid sequence varies among the different pentaminomycins (A-H), but the inclusion of this NPAA is a defining feature. chemrxiv.orgacs.org

K-582A: This peptide antibiotic, produced by the fungus Metarhizium anisopliae, is a heptapeptide that contains the unusual amino acid threo-gamma-hydroxy-L-arginine. nih.govnih.gov Its structure is H-Arg-OHArg-Orn-Thr-Orn-Lys-Tyr-OH. nih.gov

Argolaphos: The argolaphos phosphonopeptides are antimicrobial agents produced by Streptomyces monomycini. nih.govacs.org A defining characteristic of their structure is the presence of Nε-hydroxyarginine, which is integral to their biological function. acs.orgresearchgate.netnih.gov

These examples demonstrate how hydroxylation at different positions of the arginine side chain creates unique building blocks for the nonribosomal peptide synthetase (NRPS) machinery that assembles these complex molecules.

Table 1: Natural Products Containing Hydroxyarginine Variants

Natural Product Producing Organism Type of Hydroxyarginine
Pentaminomycins Streptomyces sp. N⁵-hydroxyarginine nih.govacs.org
K-582A Metarhizium anisopliae threo-gamma-hydroxy-L-arginine nih.gov

| Argolaphos | Streptomyces monomycini | Nε-hydroxyarginine acs.orgnih.gov |

The incorporation of modified arginine residues like hydroxyarginine is not merely structural but is crucial for the bioactivity of the parent molecule. Arginine-rich peptides are well-known for their antimicrobial properties, largely due to the cationic nature of the guanidinium group, which facilitates interaction with negatively charged bacterial membranes. nih.govnih.govfrontiersin.org

In more complex molecules, the specific modifications contribute to their mechanism of action.

Argolaphos: The antimicrobial function of argolaphos is attributed to the combined presence of two NPAAs: aminomethylphosphonate (AMPn) and Nε-hydroxyarginine. researchgate.netnih.gov The hydroxylation of the arginine residue is a key step in its biosynthesis and is integral to its potent antibacterial activity. nih.govacs.org

Pentaminomycins: While not primarily known for antimicrobial activity, Pentaminomycins C and D have been shown to be significant autophagy inducers and are cytoprotective against oxidative stress. nih.gov Pentaminomycin A was found to reduce melanin synthesis. acs.orgnih.gov

The structural diversity provided by NPAAs like hydroxyarginine allows for the generation of natural products with a wide range of biological activities, from antibacterial and antifungal to influencing cellular processes like autophagy. nih.govmdpi.commdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Arginine
N-acetylglutamate
Ornithine
Citrulline
Nitric Oxide
N-hydroxyarginine
N⁵-hydroxyarginine
Nε-hydroxyarginine
gamma-hydroxy-L-arginine
Pentaminomycins
K-582A
Argolaphos
Aminomethylphosphonate (AMPn)
gamma-aminobutyric acid (GABA)

Hypothesized Roles in Cellular Signaling and Regulation

While direct research on the specific roles of this compound in cellular signaling and regulation is limited, its structural relationship to the well-studied amino acid L-arginine allows for the formulation of several hypotheses. The addition of a hydroxyl group at the gamma position and an acetyl group at the N-terminus could modulate the known signaling functions of arginine, potentially leading to unique regulatory activities.

The primary hypothesized roles for this compound in cellular signaling are centered around the nitric oxide (NO) pathway, mTOR signaling, and the regulation of protein stability and interactions, drawing parallels from the functions of arginine and the known effects of N-acetylation.

Potential Involvement in Signaling Cascades

A significant signaling function of arginine is its role as the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule. wikipedia.orgresearchgate.neteurekaselect.com NO is involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. wikipedia.orgeurekaselect.comcreative-peptides.com It is hypothesized that this compound could influence NO signaling in several ways:

Substrate for NOS: It may act as a substrate for NOS, potentially with a different affinity or leading to a different rate of NO production compared to arginine. The hydroxylation and acetylation could alter its binding to the active site of NOS isoforms.

Inhibitor of NOS: Conversely, it could act as a competitive or allosteric inhibitor of NOS, thereby downregulating NO production. This would have significant implications for processes that are dependent on NO signaling.

Modulator of Arginase Activity: Arginase is another enzyme that utilizes arginine, competing with NOS. eurekaselect.comnih.gov By potentially interacting with arginase, this compound could indirectly affect NO production by altering the availability of arginine for NOS.

Another critical signaling pathway where arginine plays a direct role is the activation of the mammalian target of rapamycin (mTOR) kinase. nih.govencyclopedia.pub mTOR is a central regulator of cell growth, proliferation, and metabolism. nih.govencyclopedia.pub Arginine is one of the few amino acids that can directly activate the mTOR pathway. nih.govencyclopedia.pub It is plausible that this compound could also modulate mTOR signaling, possibly by interacting with the cellular machinery that senses amino acid levels.

Hypothesized Effects on Enzyme Activity and Gene Expression

The N-acetylation of amino acids and proteins is a widespread post-translational modification that can significantly impact their function. creative-proteomics.comcellsignal.com N-terminal acetylation can influence protein stability, protein-protein interactions, and subcellular localization. creative-proteomics.comcellsignal.comscienceopen.com Based on these general principles, the N-acetylation of gamma-hydroxyarginine could lead to:

Altered Enzyme Interactions: The acetyl group could modify the interaction of the molecule with enzymes that metabolize or are regulated by arginine. This could lead to altered kinetics or a different regulatory outcome.

Changes in Gene Expression: By influencing major signaling pathways like mTOR and NO, this compound could indirectly affect the expression of a multitude of genes involved in cellular growth, inflammation, and metabolism. researchgate.netnih.gov For instance, arginine deprivation has been shown to suppress the mTOR pathway, leading to changes in the expression of genes related to anabolic processes. nih.gov

Detailed Research Findings (Hypothetical Framework)

Currently, there is a lack of specific experimental data on the signaling roles of this compound. However, a hypothetical framework for future research can be constructed based on the known functions of related compounds.

Signaling Pathway Known Role of Arginine Hypothesized Role of this compound
Nitric Oxide (NO) Synthesis Precursor for NO synthesis by NOS enzymes. wikipedia.orgresearchgate.neteurekaselect.comMay act as a substrate or inhibitor of NOS, modulating NO production.
mTOR Signaling Direct activator of the mTOR pathway, a key regulator of cell growth and metabolism. nih.govencyclopedia.pubCould potentially activate or inhibit the mTOR pathway, influencing cellular anabolic processes.
Protein Stability Incorporated into proteins; its metabolism influences cellular processes. nih.govN-acetylation may act as a degradation signal or protect proteins from degradation, affecting protein homeostasis. nih.govnih.gov
Immune Function Modulates immune cell function and inflammatory responses. wikipedia.orgnih.govCould potentially modulate immune responses through its effects on NO signaling and other pathways.

Further research is necessary to validate these hypotheses and to fully elucidate the specific roles of this compound in cellular signaling and regulation. Investigating its effects on NOS activity, mTOR activation, and gene expression profiles in various cell types would be crucial first steps.

Occurrence and Distribution of N Acetyl Gamma Hydroxyarginine in Biological Systems

Identification in Microbial Species (e.g., Streptomyces spp., Mealworm Beetle Gut Bacteria)

While the direct identification of N-Acetyl-gamma-hydroxyarginine in Streptomyces species or the gut bacteria of the mealworm beetle (Tenebrio molitor) is not explicitly reported in the surveyed scientific literature, these environments are known for their complex and diverse metabolic activities, including the production of various amino acid derivatives.

Streptomyces spp.

The genus Streptomyces is a rich source of secondary metabolites, including a wide array of antibiotics and other bioactive compounds. Chemical investigations of marine-derived Streptomyces sp. have identified various amino acid derivatives, such as N-acetyltryptamine and N-acetyltyramine. frontiersin.org The biosynthesis of arginine and its derivatives in bacteria is a well-understood process, with some bacteria utilizing a linear pathway that involves N-acetylated intermediates. nih.govnih.govresearchgate.net Although this compound has not been specifically isolated, the genetic machinery for N-acetylation of amino acids exists within this genus.

Mealworm Beetle Gut Bacteria

The gut microbiome of the mealworm beetle is a subject of significant research, particularly for its ability to degrade various complex polymers. The gut microbiota is diverse and plays a crucial role in the insect's metabolism, including carbon and nitrogen metabolism. scienceopen.comnih.gov While studies have detailed the enzymatic activities and metabolic pathways present in these bacteria, the presence of this compound has not been documented. Research has primarily focused on the degradation of plastics and lignocellulose, with analyses of the gut microbiome identifying key bacterial species and enzymatic functions related to these processes. nih.govuwm.edu.pl

Table 1: N-Acetylated Compounds and Related Findings in Microbial Systems

Organism/SystemCompound/FindingResearch Focus
Streptomyces sp.N-acetyltryptamine, N-acetyltyramineIdentification of amino acid derivatives from marine isolates. frontiersin.org
Bacteria (general)N-acetylornithineIntermediate in the linear arginine biosynthesis pathway. nih.gov
Mealworm Gut MicrobiomeDiverse enzymatic activitiesDegradation of complex polymers like polystyrene and lignocellulose. nih.govuwm.edu.pl

Detection in Plant Species (e.g., Legumes, Coffea arabica)

The occurrence of this compound in the plant kingdom is not well-established based on current research. However, its non-acetylated precursor, gamma-hydroxyarginine, has been identified in certain plant families.

Legumes

The seeds of various legume species, particularly within the genus Vicia (vetches), are known to accumulate a variety of non-proteinogenic amino acids. Notably, gamma-hydroxyarginine has been isolated from the seeds of Vicia sativa. nih.govnih.gov Further studies have shown that gamma-hydroxyarginine is present in numerous species within the Vicia genus. scispace.com Comprehensive profiling of amino acids in common legumes has also detected gamma-hydroxyarginine and other related compounds like gamma-hydroxyornithine and N-acetyl-L-ornithine. nih.gov Despite the presence of the precursor gamma-hydroxyarginine and other acetylated amino acids, the direct detection of this compound in legumes has not been reported.

Coffea arabica

Extensive chemical analysis of Coffea arabica (Arabica coffee) beans and leaves has been conducted to identify a wide range of bioactive compounds. These studies have primarily focused on constituents such as caffeine, trigonelline, chlorogenic acids, and various phenolic compounds. nih.govmdpi.comresearchgate.netunicam.it To date, the presence of this compound has not been reported in the chemical profiles of Coffea arabica.

Table 2: Detection of Gamma-Hydroxyarginine and Related Compounds in Plant Species

Plant Family/GenusSpeciesCompound DetectedPlant Part
LeguminosaeVicia sativagamma-HydroxyarginineSeeds
LeguminosaeVarious Vicia speciesgamma-HydroxyarginineSeeds
LeguminosaeVarious common legumesgamma-hydroxyarginine, N-acetyl-L-ornithineSeeds

Analytical Methodologies for the Characterization of N Acetyl Gamma Hydroxyarginine

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of N-Acetyl-gamma-hydroxyarginine from complex mixtures. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N-acetylated amino acids. The separation is typically achieved on a reversed-phase column, where the polarity of the analyte determines its retention time.

For the analysis of compounds structurally similar to this compound, such as N-acetylcysteine and L-Arginine, a reversed-phase HPLC method with UV detection has been successfully developed. semanticscholar.orgunina.itresearchgate.netorientjchem.org An isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) allows for the separation of these polar compounds on a C8 or C18 column. semanticscholar.orgunina.itresearchgate.netorientjchem.org UV detection is commonly performed at a wavelength of around 210-250 nm. semanticscholar.orgunina.itpurolite.com

To enhance sensitivity and selectivity, especially for biological samples, pre-column derivatization with fluorescent agents is a common strategy. nih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), react with the primary and secondary amines of the amino acid derivatives to yield highly fluorescent products. nih.govnih.govresearchgate.netresearchgate.netnih.gov These derivatives can then be detected with high sensitivity using a fluorescence detector.

A representative HPLC method for the analysis of related N-acetylated amino acids is summarized in the table below.

ParameterConditionReference
Column Waters Xterra Rp8 (150 x 4.6 mm, 5 µm) semanticscholar.orgunina.itresearchgate.netorientjchem.org
Mobile Phase Phosphate Buffer (pH 4.5) and Methanol (90:10 v/v) semanticscholar.orgunina.itresearchgate.netorientjchem.org
Flow Rate 0.8 ml/min semanticscholar.orgunina.itresearchgate.netorientjchem.org
Detection UV at 248 nm semanticscholar.orgunina.itresearchgate.netorientjchem.org
Column Temperature 30°C semanticscholar.orgunina.itresearchgate.netorientjchem.org

Gas Chromatography (GC) is another powerful technique for the analysis of amino acids and their derivatives. However, due to the low volatility of compounds like this compound, a derivatization step is essential to convert them into more volatile forms suitable for GC analysis. d-nb.infosigmaaldrich.com

Common derivatization strategies include silylation and acylation. d-nb.infosigmaaldrich.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with active hydrogens on the carboxyl, hydroxyl, and amino groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. d-nb.infosigmaaldrich.com These derivatives are significantly more volatile and thermally stable. d-nb.infosigmaaldrich.com Another approach involves the formation of N-acetyl isopropyl (NAIP) esters, which has been successfully applied to the GC analysis of arginine. bris.ac.uk

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or mid-polarity stationary phase. unina.itbris.ac.uk Mass spectrometry (MS) is the most common detector coupled with GC for the analysis of these derivatives, providing both identification and quantification capabilities. unina.itd-nb.infosigmaaldrich.com

The following table outlines typical conditions for the GC-MS analysis of derivatized amino acids.

ParameterConditionReference
Derivatization Reagent BSTFA with 1% TMCS or MTBSTFA unina.itresearchgate.net
Column HP5MS (30 m, 0.25 mm, 0.25 µm) unina.it
Carrier Gas Helium at 1 ml/min unina.it
Injector Temperature 250°C unina.it
Oven Program Initial 70°C, ramp to 280°C unina.it
Detection Mass Spectrometry (Electron Impact Ionization) unina.it

Ion Exchange Chromatography (IEC) is a powerful technique for the separation of charged molecules, making it well-suited for the analysis of amino acids and their derivatives. purolite.comsapientia.rouni-mate.huucl.ac.ukjocpr.com193.16.218 The separation is based on the reversible interaction between the charged analyte and the charged functional groups of the ion exchange resin. purolite.comsapientia.rouni-mate.huucl.ac.ukjocpr.com193.16.218

For the separation of basic amino acids like arginine and its derivatives, cation exchange chromatography is typically employed. sapientia.rouni-mate.huucl.ac.ukjocpr.com193.16.218nih.gov In this mode, a stationary phase with negatively charged functional groups (e.g., sulfonate or carboxylate) is used. ucl.ac.uk At a low pH, this compound will carry a net positive charge and bind to the column. uni-mate.hujocpr.com Elution is then achieved by increasing the pH or the ionic strength of the mobile phase, which disrupts the electrostatic interactions and allows the analyte to elute from the column. ucl.ac.ukjocpr.com The use of weakly acidic cation exchange resins, such as those with carboxymethyl functional groups, has been shown to be effective for the isolation of basic amino acids from complex biological samples. nih.gov

The elution order in IEC is dependent on the net charge of the molecule, with more highly charged species binding more strongly to the resin. ucl.ac.ukjocpr.com

ParameterDescriptionReference
Stationary Phase Weakly acidic cation exchange resin (e.g., carboxymethyl-cellulose) ucl.ac.uknih.gov
Mobile Phase (Binding) Low pH buffer (e.g., pH 2.2-3.0) uni-mate.hu
Elution Strategy Gradient of increasing pH or ionic strength (e.g., NaCl gradient) ucl.ac.uk
Detection Post-column derivatization with ninhydrin (B49086) followed by UV detection, or coupling to MS 193.16.218

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. researchgate.netscispace.commdpi.comubaya.ac.idnih.govacs.org It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. researchgate.netscispace.commdpi.com

For the analysis of N-acetylated amino acids, which are negatively charged at neutral or alkaline pH, a simple capillary zone electrophoresis (CZE) method can be employed. researchgate.net A background electrolyte (BGE) consisting of a borate (B1201080) buffer at a pH around 8.5-9.5 is often used. researchgate.net Under these conditions, the analytes migrate towards the anode, and their separation is governed by their different electrophoretic mobilities. researchgate.net Alternatively, for positively charged arginine derivatives, separation can be achieved in an acidic BGE. researchgate.net

Detection in CE is typically performed using on-column UV absorbance. nih.gov For enhanced sensitivity, CE can be coupled with laser-induced fluorescence (LIF) detection after derivatization with a fluorescent tag, or with mass spectrometry (MS) for definitive identification. nih.gov

The table below provides typical CE conditions for the analysis of N-acetylated amino acids.

ParameterConditionReference
Capillary Fused-silica scispace.com
Background Electrolyte (BGE) 100 mM Boric acid, pH 8.5 researchgate.net
Separation Voltage 20-30 kV scispace.com
Detection UV absorbance at 200-220 nm nih.gov
Temperature 25°C scispace.com

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it provides a highly sensitive and selective method for the identification and quantification of specific compounds in complex mixtures.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF MS/MS) is a state-of-the-art analytical platform that combines the separation power of HPLC with the high mass accuracy and high-resolution capabilities of a QToF mass spectrometer. This technique is particularly well-suited for the analysis of this compound in biological matrices.

A method for the quantitative determination of a closely related compound, asymmetric Nα-acetyldimethylarginine (Ac-ADMA), has been developed using HPLC with a porous graphitic carbon column coupled to a tandem mass spectrometer. This approach allows for the separation of the polar analyte from other matrix components, followed by its selective detection and quantification by MS/MS.

In a typical LC-QToF MS/MS experiment, the analyte is first ionized, often using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then selected in the first quadrupole and fragmented in a collision cell. The resulting product ions are then analyzed in the time-of-flight mass analyzer, which provides a high-resolution mass spectrum of the fragments. This fragmentation pattern is unique to the molecule and can be used for its unambiguous identification. For quantification, specific precursor-to-product ion transitions are monitored in a mode known as multiple reaction monitoring (MRM) or product ion scan.

Predicted fragmentation patterns for N-alpha-Acetyl-L-arginine suggest characteristic product ions that can be used for its identification and quantification.

ParameterDescriptionReference
Chromatography HPLC with a porous graphitic carbon or reversed-phase C18 column massbank.eu
Ionization Electrospray Ionization (ESI) in positive mode massbank.eu
Precursor Ion ([M+H]⁺) m/z corresponding to the protonated molecule foodb.caresearchgate.net
Fragmentation Collision-Induced Dissociation (CID) foodb.caresearchgate.net
Detection High-resolution Time-of-Flight (ToF) mass analyzer massbank.eu

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS)

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This typically involves the conversion of polar functional groups, such as carboxyl and amino groups, into less polar and more volatile derivatives.

In a typical GC-TOF-MS workflow, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the time-of-flight mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ionized molecules with high mass accuracy and resolution. This allows for the confident identification of compounds by matching their mass spectra to spectral libraries. Two-dimensional GC (GC × GC)–TOFMS has been shown to outperform traditional GC-TOFMS in terms of separation performance and metabolite coverage, which could be particularly beneficial for resolving complex biological samples. nih.gov

While specific studies on the GC-TOF-MS analysis of this compound are not prevalent, the methodology is widely applied in metabolomics for the analysis of amino acids and their derivatives. d-nb.info The high resolving power and mass accuracy of TOF-MS are advantageous for distinguishing between isobaric compounds, which are molecules with the same nominal mass but different elemental compositions. d-nb.info

Table 1: Hypothetical GC-TOF-MS Data for a Derivatized this compound

ParameterValue
Retention Time (min)15.2
Observed m/z (derivatized)418.2345
Major Fragment Ions (m/z)316, 243, 174, 100

Note: This table is illustrative and the values would be dependent on the specific derivatization agent and GC-MS conditions used.

Targeted and Non-Targeted Metabolomic Profiling

Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites within a biological system. This can be approached in two ways: targeted and non-targeted analysis.

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. This approach offers high sensitivity and specificity and is often used to validate biomarkers or to study specific metabolic pathways. For this compound, a targeted approach would involve developing a specific analytical method, often using liquid chromatography-mass spectrometry (LC-MS), to accurately measure its concentration in various biological samples.

Non-targeted metabolomics , on the other hand, aims to provide a comprehensive and unbiased snapshot of all detectable metabolites in a sample. This is an exploratory approach used for hypothesis generation and biomarker discovery. In a non-targeted study, this compound would be one of thousands of metabolites detected and its relative abundance could be compared across different experimental conditions. Techniques like high-resolution mass spectrometry, such as TOF-MS and Orbitrap-MS, are crucial for non-targeted metabolomics due to their ability to provide accurate mass measurements for metabolite identification. d-nb.info

Both targeted and non-targeted approaches are instrumental in understanding the biological significance of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D, 2D NMR, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. hyphadiscovery.comscilit.com NMR provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N), allowing for the determination of the molecule's connectivity and stereochemistry. core.ac.uk

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. uga.edu

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. core.ac.ukuga.edu

COSY identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates protons directly attached to carbons.

HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular structure. core.ac.uk

¹⁵N NMR: Given the presence of multiple nitrogen atoms in this compound, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic structure and chemical environment of the nitrogen atoms within the acetyl, guanidinium, and amino groups. nih.govacs.org The chemical shifts of ¹⁵N are sensitive to pH and molecular interactions. acs.orgdocumentsdelivered.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH~4.2~55
β-CH₂~1.8~28
γ-CH(OH)~4.0~70
δ-CH₂~3.2~41
Acetyl-CH₃~2.0~23
Carbonyl (Acetyl)-~173
Carbonyl (Carboxyl)-~175
Guanidinium-C-~157

Note: These are predicted values and may vary depending on the solvent and pH.

Derivatization Strategies for Enhanced Analytical Performance (e.g., Pre-column Derivatization)

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. nih.gov For compounds like this compound, which may have low volatility or lack a strong chromophore for UV detection, derivatization is often a necessary step, particularly for GC and HPLC analysis. nih.govmyfoodresearch.com

Pre-column derivatization , where the analyte is derivatized before its introduction into the chromatographic system, is a common strategy. creative-proteomics.commdpi.comnih.gov This approach can:

Increase volatility for GC analysis: By converting polar functional groups into less polar ones.

Improve chromatographic separation: By altering the polarity and size of the molecule.

Enhance detection sensitivity: By introducing a fluorescent or UV-absorbing tag. myfoodresearch.comactascientific.com

Several reagents are commonly used for the pre-column derivatization of amino acids, including:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comnih.govnih.gov

9-Fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. actascientific.comnih.gov

Phenylisothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamyl derivatives that can be detected by UV absorbance. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A versatile reagent that reacts with amino acids to form stable, fluorescent derivatives. creative-proteomics.com

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the compatibility with the chosen analytical platform. creative-proteomics.com

Table 3: Common Pre-column Derivatization Reagents for Amino Acid Analysis

ReagentAbbreviationTarget Functional GroupDetection Method
o-PhthalaldehydeOPAPrimary aminesFluorescence
9-Fluorenylmethyl chloroformateFMOCPrimary and secondary aminesFluorescence
PhenylisothiocyanatePITCPrimary and secondary aminesUV Absorbance
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCPrimary and secondary aminesFluorescence

Electrochemical Detection Approaches for Related Compounds

Electrochemical detection offers a sensitive and selective method for the analysis of electroactive compounds. While direct electrochemical detection of this compound may be challenging, the electrochemical properties of structurally related compounds, such as N-hydroxy-L-arginine (NOHA), provide a basis for developing such methods. nih.gov

NOHA, an intermediate in the nitric oxide synthesis pathway, has been shown to be electrochemically active, with a distinct oxidation peak that can be measured using techniques like cyclic voltammetry. nih.govcncb.ac.cn The sensitivity of this detection method was found to be in the nanomolar range. nih.gov Given the structural similarity, it is plausible that this compound could also exhibit electrochemical activity, or could be chemically or enzymatically converted to an electroactive species for detection.

The development of an electrochemical biosensor for this compound could offer a cost-effective and portable analytical tool for its rapid and sensitive detection in various samples. nih.gov

Regulatory Mechanisms Governing N Acetyl Gamma Hydroxyarginine Pathways

Enzymatic Regulation and Cofactor Dependencies (e.g., NADPH, Tetrahydrobiopterin)

While there is no specific information on enzymes that would produce N-Acetyl-gamma-hydroxyarginine, the regulation of enzymes in the broader arginine metabolic pathway is well-documented. For instance, N-acetylglutamate synthase (NAGS), a key enzyme in arginine biosynthesis, is subject to allosteric regulation. In many microorganisms, NAGS is inhibited by arginine, the end product of the pathway, creating a feedback inhibition loop. Conversely, in mammals, where N-acetylglutamate is a crucial activator of the urea (B33335) cycle, arginine acts as an activator of NAGS.

Cofactor dependencies are critical for many enzymes in amino acid metabolism. For example, nitric oxide synthases (NOS), which utilize a hydroxylated arginine derivative (Nω-hydroxy-L-arginine) as an intermediate, are dependent on cofactors such as NADPH and tetrahydrobiopterin (B1682763) (BH4). BH4 is essential for the catalytic activity of several hydroxylases and plays a role in maintaining the structural integrity of the enzyme. However, no direct link between these cofactors and the synthesis or regulation of this compound has been established in the scientific literature.

Transcriptional and Translational Control of Related Biosynthetic Enzymes

The expression of enzymes involved in arginine biosynthesis is tightly controlled at both the transcriptional and translational levels. In microorganisms, the genes encoding these enzymes are often organized in operons that are subject to repression by arginine. This ensures that the cell ceases to produce the biosynthetic enzymes when the end product is readily available.

In more complex organisms, transcriptional regulation can be influenced by a variety of factors, including nutrient availability and developmental state. For example, the expression of argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL), enzymes in the arginine biosynthesis pathway, can be regulated by cellular stress and cytokine signaling. There is currently no information available regarding the transcriptional or translational control of any enzyme that may be involved in the biosynthesis of this compound.

Substrate Availability and Product Feedback Inhibition (e.g., Relationship with Arginase and Nitric Oxide Synthase Activity)

Substrate availability is a fundamental mechanism for regulating metabolic pathways. The synthesis of any N-acetylated and hydroxylated arginine derivative would presumably depend on the intracellular concentrations of arginine, acetyl-CoA, and the relevant hydroxylating and acetylating enzymes.

Product feedback inhibition is a common regulatory strategy where the final product of a pathway inhibits an early enzymatic step. As mentioned, arginine inhibits NAGS in many organisms. This prevents the wasteful production of arginine when it is already abundant.

The activities of arginase and nitric oxide synthase (NOS) significantly impact the intracellular pool of arginine. Arginase hydrolyzes arginine to ornithine and urea, thereby competing with NOS for their common substrate. The interplay between these enzymes is crucial for regulating the production of nitric oxide, a key signaling molecule. Any potential pathway leading to this compound would likely be influenced by this competition for the arginine substrate. However, no research has directly investigated the relationship between arginase or NOS activity and the formation or function of this compound.

Current Research Gaps and Future Directions in N Acetyl Gamma Hydroxyarginine Research

Comprehensive Elucidation of Undiscovered Biosynthetic Steps

The biosynthetic pathway of N-Acetyl-gamma-hydroxyarginine is currently hypothetical and represents a significant gap in our understanding of arginine metabolism. nih.govresearchgate.net It is plausible that its formation involves a combination of two key enzymatic modifications of L-arginine: N-alpha-acetylation and gamma-hydroxylation. However, the specific enzymes, their order of operation, and the cellular context for these reactions are unknown.

Future research must focus on identifying the enzymes responsible for its synthesis. This could involve:

Arginine N-acetyltransferases: While N-acetylation is a common modification, the specific enzyme that acetylates the alpha-amino group of arginine or a hydroxylated intermediate needs to be identified. creative-proteomics.comresearchgate.net

Arginine Hydroxylases: The hydroxylation of the gamma-carbon (C4) of the arginine side chain is a critical undiscovered step. Research into non-heme iron(II)/α-ketoglutarate-dependent dioxygenases, which are known to catalyze hydroxylations on L-arginine at various positions (C3, C4, C5), could provide crucial leads. nih.govresearchgate.net

It is unclear whether acetylation precedes hydroxylation or vice versa. Both potential pathways require dedicated investigation to establish the definitive biosynthetic route.

Advanced Metabolomic and Proteomic Characterization for Pathway Mapping

Defining the metabolic network surrounding this compound is essential for understanding its physiological context. This requires a synergistic application of advanced metabolomic and proteomic techniques.

Metabolomics: Untargeted and targeted metabolomic analyses using high-resolution mass spectrometry (LC-MS/MS) are needed to detect and quantify this compound in various biological samples (tissues, biofluids). nih.govnih.gov Stable isotope labeling studies, where cells or organisms are fed labeled L-arginine or other potential precursors, can trace the metabolic flux and definitively map the connections between this compound and other metabolites.

Proteomics: Proteomic approaches can help identify the enzymes involved in its synthesis and degradation. nih.govnih.govbuffalo.edu For instance, affinity purification-mass spectrometry using a tagged version of this compound could isolate interacting proteins, including the synthetases, hydrolases, or receptors that recognize this molecule. Correlating the expression levels of candidate enzymes (e.g., specific acetyltransferases or hydroxylases) with the abundance of this compound across different conditions could further validate their roles in its metabolic pathway. promegaconnections.com

Analytical ApproachObjectivePotential Outcome
Untargeted Metabolomics (LC-HRMS)Detect and identify this compound in biological systems.Confirmation of endogenous presence and correlation with physiological states.
Isotope Tracing/FluxomicsTrace the incorporation of labeled precursors (e.g., 13C-Arginine) into the target molecule.Definitive mapping of biosynthetic and catabolic pathways.
Affinity Purification-MSIsolate proteins that bind to this compound.Identification of enzymes, transporters, or receptors involved in its function.
Expression ProteomicsCorrelate protein expression profiles with metabolite levels.Pinpointing candidate enzymes whose abundance tracks with the metabolite.

In-depth Investigation of Specific Biological Roles in Diverse Biological Systems

The biological function of this compound is entirely speculative but can be hypothesized based on its structure. The N-acetylation could serve to block the alpha-amino group, potentially preventing peptide bond formation or altering its recognition by transporters or enzymes. creative-proteomics.com This modification is seen in other metabolic pathways, such as the synthesis of N-acetylaspartate in the brain.

Future research should investigate potential roles in:

Cell Signaling: Like its precursor arginine, which is vital for nitric oxide (NO) synthesis, this compound could be a signaling molecule itself or a modulator of other signaling pathways. cardiacos.netresearchgate.netfrontiersin.org

Metabolic Regulation: It might act as a competitive inhibitor or allosteric regulator of enzymes involved in arginine or polyamine metabolism. benthamopenarchives.com

Protein Modification: While less common, the molecule could potentially be incorporated into proteins as a post-translational modification, though this is highly speculative. acs.orgnih.gov

Screening for its effects in various cell culture models (e.g., neuronal, immune, endothelial cells) and simple model organisms would be a crucial first step in assigning a biological function to this molecule.

Development of Novel Analytical Techniques for Trace Analysis

A major hurdle in studying novel, low-abundance metabolites is the ability to detect and accurately quantify them. As a polar and hydrophilic molecule, this compound presents analytical challenges. rsc.org

Future efforts must focus on creating robust and sensitive analytical methods. Key areas for development include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Optimizing LC methods, such as hydrophilic interaction liquid chromatography (HILIC), is necessary for retaining and separating this polar compound from complex biological matrices. nih.govresearchgate.net Developing a targeted multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer would provide the high sensitivity and specificity required for quantification at trace levels. youtube.com

Chemical Derivatization: Derivatization strategies could be employed to enhance its chromatographic retention on reverse-phase columns or improve its ionization efficiency for mass spectrometry, though this adds complexity to sample preparation. researchgate.net

Synthesis of Standards: The chemical synthesis of a pure this compound standard, as well as a stable isotope-labeled internal standard (e.g., with 13C or 15N), is an absolute prerequisite for accurate quantification.

TechniqueAdvantageChallenge
HILIC-LC-MS/MSGood retention of polar compounds without derivatization.Can suffer from matrix effects and requires careful method development.
Reverse Phase LC-MS/MS with DerivatizationImproved chromatographic performance and potential for higher sensitivity.Adds an extra step to sample prep; derivatization must be complete and reproducible.
Capillary Electrophoresis-MSExcellent for separating charged and polar molecules.Lower loading capacity and can be less robust than LC-MS for complex samples.

Exploration of Stereoisomer-Specific Bioactivities and Metabolic Fates

The structure of this compound contains at least two chiral centers: the alpha-carbon (C2) and the gamma-carbon (C5). If derived from the proteinogenic amino acid L-arginine, the alpha-carbon would have the (S) configuration. The enzymatic hydroxylation at the gamma-carbon would also be stereospecific, creating either an (R) or (S) configuration at that position. This results in the possibility of distinct diastereomers (e.g., (2S, 5R) and (2S, 5S)).

It is a fundamental principle in biology that different stereoisomers can have vastly different activities and metabolic fates. aimspress.comacs.orgnih.gov Therefore, a critical future direction is to:

Synthesize Stereochemically Pure Isomers: Develop synthetic routes that allow for the creation of each specific stereoisomer of this compound. nih.gov

Develop Chiral Analytical Methods: Create analytical techniques, likely using chiral chromatography columns, that can separate and quantify the individual stereoisomers in biological samples.

Conduct Comparative Bioactivity Studies: Test the purified stereoisomers in various biological assays to determine if they have different—or even opposing—effects. This is crucial for understanding which isomer is the biologically active form.

Investigate Stereospecific Metabolism: Examine whether the different stereoisomers are metabolized by different enzymes or at different rates, as this would have significant implications for their bioavailability and duration of action. acs.orgyoutube.comnih.gov

Unraveling the stereoisomer-specific aspects of this compound will be paramount to fully understanding its role in biology.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying N-Acetyl-gamma-hydroxyarginine in laboratory settings?

  • Methodological Answer : Synthesis typically involves acetylation of gamma-hydroxyarginine precursors under controlled pH and temperature. Purification often employs reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, as validated for structurally similar acetylated arginine derivatives . Characterization requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular structure and purity (>95%) .

Q. How can researchers detect and quantify this compound in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in complex matrices. For validation, spike-and-recovery experiments using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) are critical. Chromatographic separation parameters (e.g., mobile phase pH, gradient elution) must be optimized to resolve it from co-eluting metabolites like L-arginine derivatives .

Q. What is the known biological role of this compound in metabolic or signaling pathways?

  • Methodological Answer : Current hypotheses suggest it may act as a modulator of nitric oxide synthase (NOS) activity due to structural similarity to L-arginine. Investigate its role using in vitro enzyme inhibition assays with recombinant NOS isoforms, coupled with kinetic analysis (Km and Vmax comparisons) . Metabolomic profiling in knockout models (e.g., arginase-deficient cells) can further elucidate pathway interactions .

Advanced Research Questions

Q. How can experimental designs address challenges in studying this compound’s enzymatic interactions?

  • Methodological Answer : Use a combination of in silico molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) to predict and validate binding affinities. For in vivo relevance, employ tissue-specific knockout models and measure downstream biomarkers (e.g., nitric oxide levels) while controlling for confounding variables like dietary arginine intake . Statistical power analysis is essential to determine sample sizes for detecting significant effects .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% relative humidity) with periodic HPLC-UV analysis to track degradation products (e.g., deacetylated forms). Use Arrhenius modeling to extrapolate shelf-life at standard lab conditions (4°C). Contradictions may arise from impurities in starting materials; thus, purity must be verified via NMR before stability trials .

Q. How can researchers optimize protocols to mitigate interference from endogenous compounds in pharmacokinetic studies?

  • Methodological Answer : Apply solid-phase extraction (SPE) with mixed-mode sorbents to isolate this compound from plasma or urine. Validate selectivity by spiking biological matrices with structurally related compounds (e.g., acetylated lysine) and assessing cross-reactivity. Data normalization to creatinine or protein content improves reproducibility across samples .

Q. What analytical frameworks are recommended for reconciling contradictory findings in its pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Implement mechanism-based PK-PD modeling to distinguish between linear and non-linear clearance mechanisms. Use Bayesian hierarchical models to account for inter-study variability in parameters like bioavailability. Cross-validate findings using independent datasets from public repositories (e.g., NIH Metabolomics Workbench) .

Methodological Best Practices

  • Data Presentation : Follow NIH guidelines for preclinical studies, including raw data deposition in repositories like Figshare and detailed descriptions of statistical tests (e.g., ANOVA assumptions, post-hoc corrections) .
  • Ethical Compliance : Adhere to institutional protocols for animal/human studies, explicitly stating ethical approvals in manuscripts .
  • Critical Analysis : Evaluate uncertainties in instrumentation (e.g., LC-MS calibration drift) and biological variability using error propagation models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.